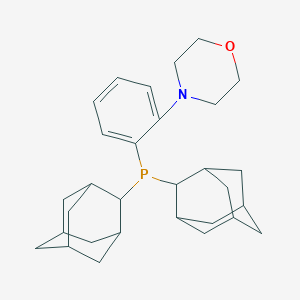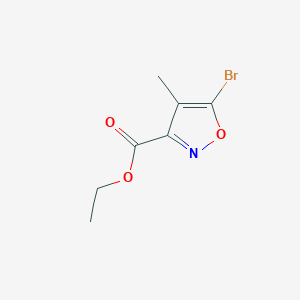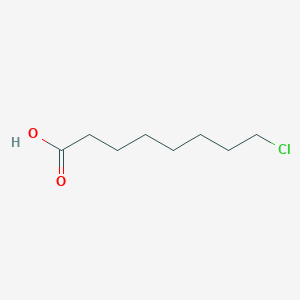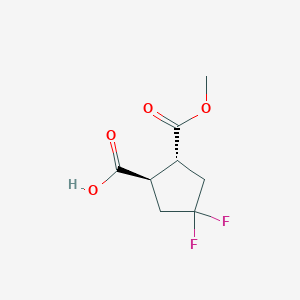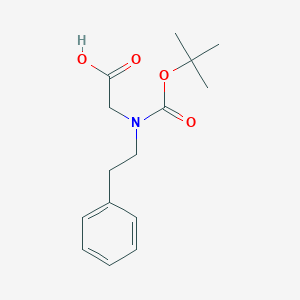
N-Boc-N-(2-phenylethyl)glycine
描述
N-Boc-N-(2-phenylethyl)glycine, also known as tert-Butyloxycarbonyl-(Phenethyl)Glycine, is a compound commonly used in organic synthesis. It is a derivative of glycine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain is substituted with a phenethyl group. This compound is particularly useful in peptide synthesis due to its stability and ease of removal under mild acidic conditions.
准备方法
Synthetic Routes and Reaction Conditions
The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The phenethyl group can be introduced through various methods, including nucleophilic substitution or coupling reactions.
Industrial Production Methods
In industrial settings, the synthesis of N-Boc-N-(2-phenylethyl)glycine is often carried out using automated peptide synthesizers. These machines allow for the efficient and large-scale production of peptides and their derivatives. The process involves repeated cycles of coupling and deprotection reactions, with the Boc group being removed using trifluoroacetic acid (TFA) in dichloromethane .
化学反应分析
Types of Reactions
N-Boc-N-(2-phenylethyl)glycine undergoes several types of chemical reactions, including:
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The phenethyl group can be reduced to form the corresponding ethyl group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using TFA or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of free amines or other protected amines.
科学研究应用
N-Boc-N-(2-phenylethyl)glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of high-purity peptides for various industrial applications.
作用机制
The mechanism of action of N-Boc-N-(2-phenylethyl)glycine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group is removed under mild acidic conditions, revealing the free amino group for further reactions . The phenethyl group can interact with various molecular targets, influencing the biological activity of the resulting peptides .
相似化合物的比较
Similar Compounds
Boc-Gly-OH: A simpler derivative of glycine with only the Boc group as a protecting group.
Fmoc-(Phenethyl)Gly-OH: Similar to N-Boc-N-(2-phenylethyl)glycine but uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Cbz-(Phenethyl)Gly-OH: Uses the carbobenzoxy (Cbz) group for protection instead of the Boc group.
Uniqueness
This compound is unique due to its combination of the Boc protecting group and the phenethyl side chain. This combination provides stability during synthesis and allows for specific interactions in biological systems. The Boc group is easily removed under mild acidic conditions, making it a preferred choice in peptide synthesis .
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(2-phenylethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(11-13(17)18)10-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHNALVSXAVNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

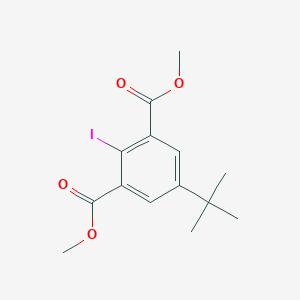
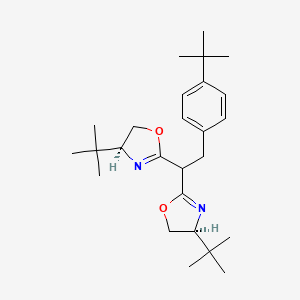
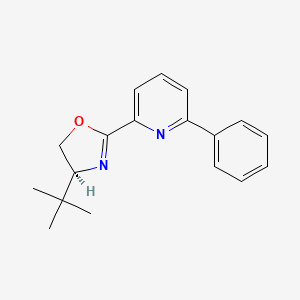
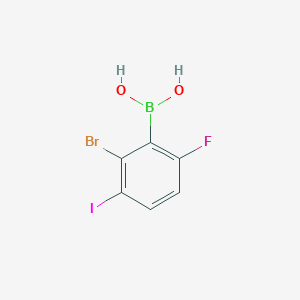
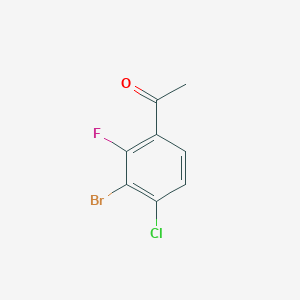

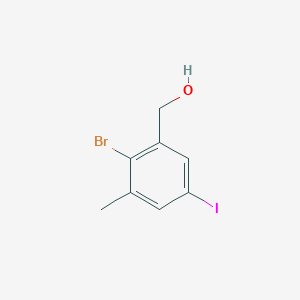
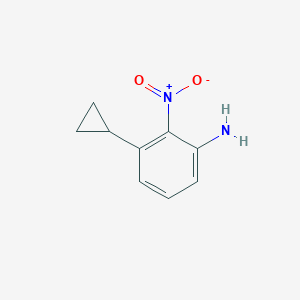
![3-Bromo-1-[3-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene;sulfane](/img/structure/B8137597.png)
